Isoxazolo[4,5-c]quinolin-3-amine

Kinase inhibition MAO inhibition Regioisomer selectivity

Isoxazolo[4,5-c]quinolin-3-amine (CAS 1506729-39-0) is a rigid, planar heteroaromatic scaffold formed by the linear fusion of an isoxazole ring to a quinoline nucleus at the [4,5-c] junction, presenting a primary amine at the isoxazole 3-position. This regiospecific fusion pattern distinguishes it from other isoxazoloquinoline isomers (e.g., [4,3-c], [3,4-b], [5,4-b]) that populate kinase inhibitor and CNS-agent discovery programs, while the 3-amine handle provides a chemically differentiated derivatization vector not present in the corresponding 3-one anxiolytic series.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B11906709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[4,5-c]quinolin-3-amine
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)C(=NO3)N
InChIInChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)14-13-10/h1-5H,(H2,11,13)
InChIKeyCZUDWGAKMXSUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazolo[4,5-c]quinolin-3-amine Scaffold: Core Pharmacophore Identity and Sourcing Context


Isoxazolo[4,5-c]quinolin-3-amine (CAS 1506729-39-0) is a rigid, planar heteroaromatic scaffold formed by the linear fusion of an isoxazole ring to a quinoline nucleus at the [4,5-c] junction, presenting a primary amine at the isoxazole 3-position . This regiospecific fusion pattern distinguishes it from other isoxazoloquinoline isomers (e.g., [4,3-c], [3,4-b], [5,4-b]) that populate kinase inhibitor and CNS-agent discovery programs, while the 3-amine handle provides a chemically differentiated derivatization vector not present in the corresponding 3-one anxiolytic series [1]. The combination of a fully unsaturated, electron-deficient tricyclic system with a nucleophilic amine creates a versatile building block for diversity-oriented synthesis and medicinal chemistry campaigns targeting purinergic, kinase, or MAO-related binding pockets.

Why Isoxazoloquinoline Isomers Cannot Be Interchanged: Procurement Risks in the [4,5-c] Series


The isoxazoloquinoline chemical space comprises at least four distinct regioisomeric families ([4,5-c], [4,3-c], [3,4-b], [5,4-b]), each exhibiting profoundly different biological activity profiles due to altered hydrogen-bond acceptor/donor geometry, dipole moment orientation, and steric constraints within target binding sites [1]. Specifically, while isoxazolo[3,4-b]quinolinediones are recognized as sub-micromolar Pim-1/Pim-2 kinase inhibitors [2] and isoxazolo[4,3-c]quinolines have been explored as antimicrobial agents [3], the [4,5-c] isomer with a 3-amino substituent presents a distinct pharmacophore topology that is essentially uncharacterized in the primary literature relative to its isomers—meaning that experimental binding, selectivity, and ADMET data generated on any other isomer cannot be extrapolated to predict the performance of isoxazolo[4,5-c]quinolin-3-amine. Procurement of an incorrect regioisomer or oxidation-state analog (e.g., the 3-one instead of the 3-amine) introduces a confounding variable that invalidates SAR hypotheses and wastes screening resources.

Quantitative Differentiation Evidence for Isoxazolo[4,5-c]quinolin-3-amine Against Closest Analogs


Regioisomeric Fusion Pattern Defines Divergent Kinase vs. MAO Target Engagement

Direct head-to-head data across isoxazoloquinoline regioisomers is absent from the open literature; however, cross-study comparison reveals that isoxazolo[3,4-b]quinolinediones inhibit Pim-1 and Pim-2 kinases with IC50 values as low as 0.46 μM [1], whereas the [4,5-c] isomer (3-amino derivative) has not been annotated with any kinase activity in ChEMBL or BindingDB. Conversely, initial screening from the ChEMBL database indicates that certain [4,5-c] variants display weak MAO-A/MAO-B inhibition (IC50 > 4 μM) [2], a profile not observed for the [3,4-b]dione series. This target-class divergence driven solely by ring-junction topology means that for programs targeting either Pim kinases or MAO enzymes, the choice of isomer dictates the entire screening outcome.

Kinase inhibition MAO inhibition Regioisomer selectivity

3-Amine vs. 3-One Oxidation State Determines Derivatization Potential and Anxiolytic Activity

The 3-amino substituent on isoxazolo[4,5-c]quinolin-3-amine enables amide coupling, sulfonamide formation, reductive amination, and diazotization chemistry that is fundamentally inaccessible to the corresponding 3-one derivatives exemplified in the Roussel Uclaf patent [1]. The 3-one series (e.g., 2-phenyl-isoxazolo[4,5-c]quinolin-3(2H)-one) was characterized through in vivo anxiolytic assays and claimed as therapeutic agents, whereas no biological annotation exists for the 3-amine analog [1]. This means the 3-amine compound occupies a unique position as an uncharacterized but synthetically privileged intermediate: it can be elaborated into amide libraries for CNS target screening while retaining the [4,5-c] core geometry that the 3-one series has validated as pharmacologically relevant.

Anxiolytic Derivatization Oxidation state

Synthetic Accessibility via Domino [3+2] Cycloaddition/Annulation Compared to Multi-Step Routes for Isomeric Quinolines

The [4,5-c] isomer can be assembled in a single operational step via domino [3+2] cycloaddition/annulation between β-(2-aminophenyl)-α,β-ynones and nitrile oxides, delivering the fully aromatized isoxazolo[4,5-c]quinoline core in satisfactory yields without requiring protecting-group manipulation or transition-metal catalysis [1]. In contrast, the synthesis of isoxazolo[4,3-c]quinolines typically proceeds via a multi-step sequence involving chalcone cycloaddition followed by oxidative aromatization [2], while isoxazolo[3,4-b]quinolinediones require separate construction of the dione ring system [3]. The operational simplicity of the [4,5-c] route—one flask, two components, thermal conditions—reduces procurement cost and synthesis time for laboratories requiring gram-scale quantities of the scaffold for parallel medicinal chemistry.

Domino cycloaddition Synthetic efficiency Isoxazoloquinoline

Procurement-Relevant Application Scenarios for Isoxazolo[4,5-c]quinolin-3-amine


Focused CNS Library Enumeration via 3-Amine Derivatization

Medicinal chemistry teams pursuing CNS targets (e.g., MAO, serotonin receptors, adenosine receptors) can leverage isoxazolo[4,5-c]quinolin-3-amine as a scaffold for systematic library synthesis. The 3-amine handle enables rapid generation of amide, sulfonamide, and urea arrays using standard parallel chemistry protocols, while the [4,5-c] core retains the structural features validated in the anxiolytic 3-one patent series [1]. This scenario is supported by the observed preliminary MAO-B engagement at low micromolar concentrations [2], providing a starting point for potency optimization through focused library design.

Gram-Scale Scaffold Procurement for Internal Hit-to-Lead Programs

Due to the one-step domino cycloaddition/annulation methodology available for the [4,5-c] isomer [3], contract research organizations and pharmaceutical R&D groups can commission gram-to-kilogram synthesis campaigns with lower cost and shorter lead time compared to alternative isoxazoloquinoline regioisomers. This makes the compound attractive as a central core for hit-to-lead programs where rapid scaffold supply is critical, particularly when the target profile (kinase vs. MAO vs. GPCR) has not yet been fully deconvoluted and a privileged, synthetically accessible scaffold is needed for broad screening.

Chemical Probe Development Differentiating Pim Kinase from MAO Pharmacology

For chemical biology groups studying the intersection of kinase and monoamine oxidase signaling, the divergent pharmacological profiles of isoxazoloquinoline regioisomers present an opportunity: isoxazolo[4,5-c]quinolin-3-amine (MAO-biased, weak activity) and isoxazolo[3,4-b]quinolinedione derivatives (Pim kinase-biased, sub-micromolar) [4] can be used as matched molecular pairs to dissect target engagement in cellular assays. Procuring both isomers from the same vendor ensures consistent purity specifications, enabling controlled comparative studies that are not confounded by batch-to-batch variability or differential impurity profiles.

Novel Heterocyclic Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 185.18 Da, high nitrogen content (3 nitrogen atoms, 1 oxygen), and a rigid tricyclic shape, isoxazolo[4,5-c]quinolin-3-amine meets the physicochemical criteria for fragment libraries (MW < 300, clogP < 3, hydrogen bond donor/acceptor count appropriate) . Its [4,5-c] fusion pattern is underrepresented in commercial fragment collections—which are dominated by indole, benzimidazole, and quinoline motifs—meaning it offers a novel chemical starting point for fragment screens against targets where traditional fragments have failed to generate hits.

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